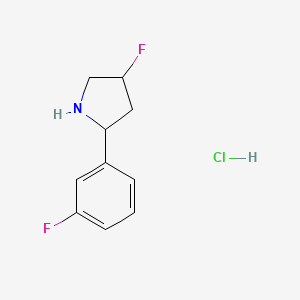

4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

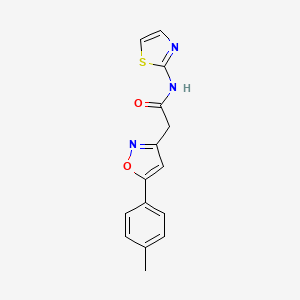

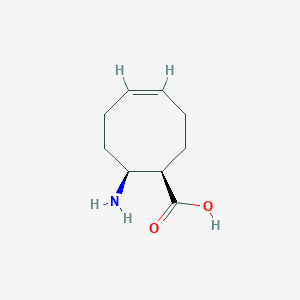

4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride is a compound with the molecular weight of 201.67 . It is a white solid .

Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride is C10H13ClFN . The InChI code is 1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H .Physical And Chemical Properties Analysis

4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride is a white solid with a molecular weight of 201.67 . Its density is reported to be 1.1±0.1 g/cm3 . The boiling point is 241.8±33.0 °C at 760 mmHg .Scientific Research Applications

Antibacterial Activity

Pyrrolidine derivatives have been studied for their antibacterial properties. The structure-activity relationship (SAR) investigations suggest that the introduction of fluorine atoms and the pyrrolidine ring can enhance antibacterial activity . This compound could potentially be used to design new antibacterial agents, especially considering the increasing resistance to existing antibiotics.

Antiviral Agents

The pyrrolidine core is a common feature in many antiviral agents. Fluorinated pyrrolidines, in particular, have shown promise in inhibiting the replication of various viruses . Research into 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride could lead to the development of new antiviral medications.

Anticancer Research

Cancer research has benefited from pyrrolidine derivatives as they can be effective in targeting certain cancer cell lines. The introduction of fluorine atoms into the pyrrolidine ring has been associated with improved efficacy in anticancer activity . This compound may serve as a scaffold for developing novel anticancer therapies.

Enzyme Inhibition

Enzyme inhibitors are crucial in treating various diseases. Pyrrolidine derivatives have been used to create selective inhibitors for enzymes like dipeptidyl peptidase IV, which is significant in managing type 2 diabetes . The compound could be explored for its potential as an enzyme inhibitor.

Neurological Disorders

Compounds with a pyrrolidine structure have been investigated for their potential in treating neurological disorders such as Alzheimer’s disease. The fluorinated pyrrolidine could be a candidate for developing drugs that target neurological pathways .

Anti-inflammatory and Analgesic Applications

Pyrrolidine derivatives have shown anti-inflammatory and analgesic activities. The presence of fluorine atoms might enhance these properties, making 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride a potential compound for developing new anti-inflammatory and analgesic drugs .

Safety and Hazards

properties

IUPAC Name |

4-fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-8-3-1-2-7(4-8)10-5-9(12)6-13-10;/h1-4,9-10,13H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMYUYBQIBDGIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C2=CC(=CC=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-Dimethylphenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2609322.png)

![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)

![3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)